molecular formula C8H10O2 B14288305 3-Butylcyclobut-3-ene-1,2-dione CAS No. 114094-83-6

3-Butylcyclobut-3-ene-1,2-dione

Cat. No.: B14288305
CAS No.: 114094-83-6
M. Wt: 138.16 g/mol
InChI Key: BIKFZZNOPIRBIC-UHFFFAOYSA-N
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Description

3-Butylcyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring with a butyl group attached at the third position and two ketone groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylcyclobut-3-ene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene, followed by flash vacuum pyrolysis to yield the desired compound . Another method includes the hydrolysis of 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of 3-Butylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis ATP synthase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition disrupts the energy production in the bacteria, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butylcyclobut-3-ene-1,2-dione is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.

Properties

CAS No.

114094-83-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-butylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H10O2/c1-2-3-4-6-5-7(9)8(6)10/h5H,2-4H2,1H3

InChI Key

BIKFZZNOPIRBIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C1=O

Origin of Product

United States

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